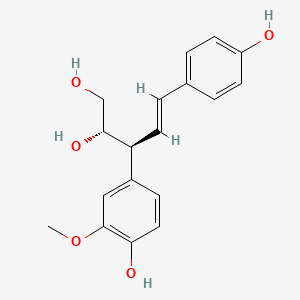
Sequosempervirin B
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
准备方法
Sequosempervirin B is typically isolated from the branches and leaves of Sequoia sempervirens through extraction processes. The extraction involves using solvents such as ethanol to obtain the compound from air-dried, powdered stems and leaves .
化学反应分析
Sequosempervirin B undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form different derivatives, depending on the reagents and conditions used.
Reduction: Reduction reactions can modify its functional groups, leading to the formation of reduced derivatives.
Substitution: Substitution reactions can occur at various positions on the molecule, leading to the formation of substituted derivatives.
Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. The major products formed from these reactions depend on the specific conditions and reagents used .
科学研究应用
Sequosempervirin B has several scientific research applications:
Chemistry: It is used as a model compound in studying the chemical behavior of norlignans and their derivatives.
Biology: Its antifungal properties make it a valuable compound for studying fungal infections and developing antifungal agents.
Industry: Its natural origin and biological activity make it a candidate for developing natural product-based industrial applications
作用机制
Sequosempervirin B exerts its effects primarily by inhibiting cyclic adenosine monophosphate phosphodiesterase. This inhibition leads to an increase in cyclic adenosine monophosphate levels, which can affect various cellular processes. The molecular targets and pathways involved include the cyclic adenosine monophosphate signaling pathway, which plays a crucial role in regulating cellular functions .
相似化合物的比较
Sequosempervirin B is unique due to its specific structure and biological activity. Similar compounds include other norlignans and phenylpropanoids, which share structural similarities but may differ in their biological activities and mechanisms of action. Some similar compounds include:
Norlignans: Compounds with similar structural features but different biological activities.
Phenylpropanoids: A broader class of compounds that includes norlignans and other related structures.
This compound stands out due to its specific inhibitory effect on cyclic adenosine monophosphate phosphodiesterase and its antifungal properties .
生物活性
Sequosempervirin B is a natural compound derived from the branches and leaves of Sequoia sempervirens, known for its diverse biological activities, particularly its antifungal properties and its role as an inhibitor of cyclic AMP phosphodiesterase. This article delves into the biological activity of this compound, highlighting its mechanisms, biochemical properties, and potential applications in medicine and industry.
- Molecular Formula : C18H20O5
- Molecular Weight : 316.35 g/mol
- Density : 1.3 ± 0.1 g/cm³
- Boiling Point : 589.0 ± 50.0 °C at 760 mmHg
- Flash Point : 310.0 ± 30.1 °C
These properties indicate that this compound is a stable compound under standard conditions, which is crucial for its application in various research fields .
This compound primarily functions as an inhibitor of cyclic AMP phosphodiesterase , leading to increased levels of cyclic AMP (cAMP) within cells. This mechanism is significant because cAMP plays a critical role in various cellular processes, including signal transduction pathways that regulate metabolism, cell division, and response to hormonal signals.
Target of Action
- Cyclic AMP Phosphodiesterase Inhibition : By inhibiting this enzyme, this compound can enhance the signaling pathways mediated by cAMP, potentially leading to various physiological effects.
Antifungal Properties
This compound has demonstrated notable antifungal activity, making it a candidate for developing new antifungal agents. Its effectiveness against fungal infections is attributed to its ability to disrupt fungal cell signaling pathways via cAMP modulation .
Antioxidant and Anti-inflammatory Effects
Research indicates that this compound possesses antioxidant and anti-inflammatory properties. These effects may contribute to its therapeutic potential in treating conditions associated with oxidative stress and inflammation .
Applications in Research and Industry
This compound has several applications across different fields:
- Medical Research : Due to its antifungal properties, it is valuable in studying fungal infections and developing new treatments.
- Pharmaceutical Development : Its role as a phosphodiesterase inhibitor positions it as a potential candidate for drugs targeting metabolic disorders.
- Industrial Use : The natural origin and biological activity of this compound make it suitable for developing natural product-based industrial applications .
Comparative Analysis with Similar Compounds
To better understand the unique properties of this compound, it is helpful to compare it with similar compounds:
| Compound Name | Structure Type | Antifungal Activity | Phosphodiesterase Inhibition |
|---|---|---|---|
| This compound | Norlignan | Yes | Yes |
| Other Norlignans | Norlignan | Variable | Variable |
| Phenylpropanoids | Phenolic | Yes (some) | No |
This compound stands out due to its specific inhibitory effect on cyclic AMP phosphodiesterase combined with robust antifungal activity .
属性
IUPAC Name |
(E,2S,3S)-3-(4-hydroxy-3-methoxyphenyl)-5-(4-hydroxyphenyl)pent-4-ene-1,2-diol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20O5/c1-23-18-10-13(5-9-16(18)21)15(17(22)11-19)8-4-12-2-6-14(20)7-3-12/h2-10,15,17,19-22H,11H2,1H3/b8-4+/t15-,17+/m0/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JRWXFOFDIRHTQG-GRNKITJOSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)C(C=CC2=CC=C(C=C2)O)C(CO)O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=C(C=CC(=C1)[C@H](/C=C/C2=CC=C(C=C2)O)[C@@H](CO)O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20O5 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.3 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。














